molecular formula C9H10BrN3 B13491756 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine

6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine

Cat. No.: B13491756
M. Wt: 240.10 g/mol
InChI Key: AJJSFVYHVCYYBW-UHFFFAOYSA-N
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Description

6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound that features a pyrazolo[4,3-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the bromination of a pyrazolo[4,3-b]pyridine precursor. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction involves the use of a boron reagent and a palladium catalyst to achieve the desired bromination.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine substituent to other functional groups.

    Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazolo[4,3-b]pyridine derivatives.

Scientific Research Applications

6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The bromine substituent can enhance binding affinity to specific targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-1-(propan-2-yl)-1H-pyrazolo[4,3-b]pyridine is unique due to its specific pyrazolo[4,3-b]pyridine core and the presence of a bromine atom, which can significantly influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H10BrN3

Molecular Weight

240.10 g/mol

IUPAC Name

6-bromo-1-propan-2-ylpyrazolo[4,3-b]pyridine

InChI

InChI=1S/C9H10BrN3/c1-6(2)13-9-3-7(10)4-11-8(9)5-12-13/h3-6H,1-2H3

InChI Key

AJJSFVYHVCYYBW-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)N=CC(=C2)Br

Origin of Product

United States

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